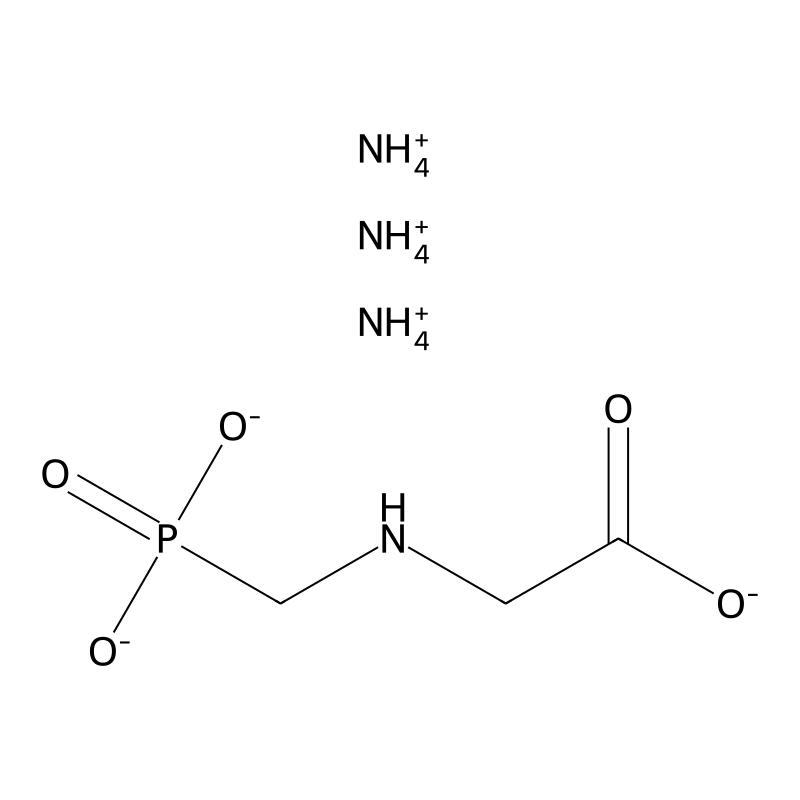

Glyphosate (Ammonium)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Herbicidal Properties and Mode of Action:

- Glyphosate (ammonium) is a salt form of glyphosate, a broad-spectrum herbicide widely used in agriculture and non-agricultural settings for weed control. It acts by inhibiting the shikimate pathway, an essential metabolic pathway in plants responsible for the synthesis of aromatic amino acids, nucleotides, and other key biomolecules. When glyphosate (ammonium) enters a plant, it disrupts this pathway, leading to the accumulation of toxic metabolites and ultimately causing plant death. [Source: National Institutes of Health, ]

Environmental Fate and Monitoring:

- Research plays a crucial role in understanding the environmental fate and behavior of glyphosate (ammonium) after application. Studies have investigated its degradation in soil and water, potential for leaching, and its presence in various environmental compartments, including air, soil, water, and food. [Source: ScienceDirect, ] These studies help assess potential environmental risks associated with its use and inform regulatory decisions.

Impact on Non-Target Organisms:

- Scientific research is crucial in evaluating the potential impact of glyphosate (ammonium) on non-target organisms, such as insects, pollinators, and aquatic life. Studies have been conducted to assess its toxicity, potential for bioaccumulation, and indirect effects on ecosystem functioning. [Source: Environmental Science & Technology, ] These findings are essential for informing sustainable weed management practices.

Development of Analytical Methods:

- Research efforts focus on developing and improving analytical methods for the detection and quantification of glyphosate (ammonium) and its degradation products (e.g., aminomethylphosphonic acid, AMPA) in various environmental matrices. [Source: Journal of Chromatography A, ] These methods are crucial for monitoring environmental exposure, assessing potential risks, and ensuring compliance with regulations.

Glyphosate Resistance:

- The emergence of glyphosate-resistant weeds poses a significant challenge for weed control in agriculture. Research is ongoing to understand the mechanisms of resistance development, identify resistant weed species, and develop alternative weed management strategies. [Source: Weed Science, ] This research is vital for maintaining the effectiveness of glyphosate and ensuring sustainable agricultural practices.

Glyphosate (Ammonium) is a salt form of glyphosate, specifically the ammonium salt of N-phosphonomethylglycine, which is a broad-spectrum systemic herbicide widely used to kill weeds, especially annual broadleaf weeds and grasses. It is commonly found in various agricultural applications due to its effectiveness in controlling unwanted vegetation. Glyphosate works by inhibiting a specific enzyme pathway (the shikimic acid pathway) that is essential for plant growth but absent in animals, making it selectively toxic to plants.

Glufosinate-ammonium is considered to have low mammalian toxicity []. However, proper handling is still crucial to avoid potential health risks.

- Acute Toxicity: Studies suggest low acute oral and dermal toxicity [].

- Chronic Toxicity: Long-term exposure data is limited. However, the International Agency for Research on Cancer (IARC) has classified Glufosinate-ammonium as "not classifiable as to carcinogenicity in humans".

- Environmental Impact: While generally considered less persistent than other herbicides in the environment [], potential ecological effects on non-target plants and soil microbes warrant further research [].

The primary reaction for synthesizing glyphosate (Ammonium) involves the direct interaction of glyphosate acid with ammonia. This reaction can be represented as follows:

This reaction is highly exothermic, resulting in the release of heat which can facilitate the evaporation of water when present in the reaction mixture, thus concentrating the product into a paste or solid form . Alternative methods include using ammonium hydroxide or ammonia gas in a liquid-solid reaction system, which also produces glyphosate (Ammonium) effectively .

Glyphosate (Ammonium) exhibits its herbicidal activity through the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is crucial for the synthesis of aromatic amino acids in plants. This inhibition leads to a disruption in protein synthesis and ultimately results in plant death. The compound is absorbed through foliage and translocated throughout the plant, affecting both actively growing and dormant tissues.

There are several methods for synthesizing glyphosate (Ammonium):

- Direct Reaction with Ammonia: This method involves reacting glyphosate acid with anhydrous ammonia gas. It is noted for being cost-effective and straightforward, producing high-quality ammonium glyphosate powder suitable for various formulations .

- Liquid-Solid Reaction with Ammonium Hydroxide: In this method, a cooled solution of ammonium hydroxide is sprayed onto glyphosate acid to form a reaction mass that yields ammonium glyphosate .

- Granulation Process: The resulting product can be further processed into granules or powders that are non-caking and water-soluble, enhancing its usability as an herbicide .

Glyphosate (Ammonium) is primarily utilized as an herbicide in agriculture for:

- Weed Control: Effective against a wide range of weeds in various crops.

- Non-Crop Areas: Used in industrial sites, roadsides, and other non-agricultural settings.

- Plant Growth Regulation: In some formulations, it serves as a growth regulator.

Additionally, it is often combined with adjuvants to enhance its effectiveness and stability during application.

Research on glyphosate (Ammonium) has investigated its interactions with various environmental factors and other chemicals:

- Soil Interactions: Glyphosate binds to soil particles, affecting its availability and persistence in the environment.

- Chemical Interactions: Studies have shown that glyphosate can interact with surfactants and other herbicides, potentially altering its efficacy and behavior in agricultural settings.

Such interactions are critical for understanding the environmental impact and optimizing its use in agricultural practices.

Glyphosate (Ammonium) shares structural similarities with several other compounds used as herbicides. Below are some comparable compounds along with their unique characteristics:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Glyphosate (Isopropylamine) | Amine Salt | Commonly used formulation; effective against many weeds |

| Glyphosate (Potassium) | Potassium Salt | Water-soluble; frequently used in commercial products |

| Sodium Glyphosate | Sodium Salt | Less commonly used; alternative formulation |

| Trimesium Glyphosate | Sulfonium Salt | Contains sulfur; used in specific formulations |

The uniqueness of glyphosate (Ammonium) lies in its specific interaction with ammonia, which enhances its solubility and effectiveness compared to other salts of glyphosate . Each salt form exhibits distinct properties that influence their application methods and effectiveness against various weed species.

Adsorption Mechanisms and Soil Composition

Glyphosate (ammonium) adsorption in soils occurs primarily through ligand exchange with metal oxides and surface complexation with clay minerals. Research on three Colombian Inceptisols revealed adsorption coefficients (K~fa~) ranging from 14.39 to 639.86 mg·L⁻¹·kg⁻¹, with chlorite-rich soils showing 45× greater adsorption capacity than kaolinitic soils [1]. X-ray diffraction analyses confirm that amorphous iron and aluminum oxides contribute 68-72% of total adsorption sites in tropical soils, overshadowing the role of organic matter (r² = 0.89 vs. 0.32) [3].

Table 1: Glyphosate Adsorption Capacity Across Soil Types

| Soil Type | Clay Mineralogy | K~fa~ (mg·L⁻¹·kg⁻¹) |

|---|---|---|

| Volcanic Andisol | Allophane/Imogolite | 639.86 |

| Kaolinitic Ultisol | Kaolinite (85%) | 14.39 |

| Mixed Oxisol | Hematite/Gibbsite | 287.45 |

Phosphate Competition and Bioavailability

The structural similarity between glyphosate and phosphate ions creates competitive adsorption dynamics. In soils pre-treated with monoammonium phosphate (MAP), glyphosate adsorption decreased by 78% in soils with 2:1 clay minerals, while kaolinitic soils retained 92% adsorption efficiency [1]. This competition alters phosphorus cycling, with glyphosate displacing up to 19% of plant-available phosphate in agricultural topsoils during peak application periods [2].

Mobility Pathways and Environmental Redistribution

Contrary to early assumptions of soil immobility, glyphosate exhibits complex transport behavior:

- Runoff Dominance: Micro-plot studies demonstrate 3.9% glyphosate loss via runoff versus 0.8% through leaching, with peak concentrations reaching 1,200 μg/L in first-flush events [5].

- Macropore Flow: Preferential flow through soil cracks and root channels facilitates subsurface transport, with glyphosate detected at 1 m depth in 23% of monitored agricultural sites [5].

- Colloid-Assisted Transport: Binding to suspended clay particles enables long-distance dispersal, increasing riverine glyphosate loads by 40-60% during erosional events [4].

Water Contamination Pathways and Persistence

Surface Water Contamination Dynamics

A 2025 pan-European monitoring study detected glyphosate and AMPA in 74% of river samples (n=23), with maximum concentrations of 3.9 μg/L (AMPA) and 3 μg/L (glyphosate) [4]. Contamination patterns show strong seasonal dependence:

Table 2: Seasonal Glyphosate/AMPA Concentrations in European Rivers

| Season | Glyphosate (μg/L) | AMPA (μg/L) | Detection Frequency |

|---|---|---|---|

| Spring | 1.2 ± 0.8 | 2.1 ± 1.4 | 89% |

| Summer | 0.4 ± 0.3 | 1.8 ± 1.1 | 67% |

| Autumn | 0.2 ± 0.1 | 0.9 ± 0.6 | 45% |

Groundwater Vulnerability and Persistence Factors

While glyphosate's high adsorption typically limits groundwater penetration, anaerobic aquifers show extended half-lives (t₁/₂ = 47-189 days) compared to aerobic conditions (t₁/₂ = 7-14 days) [2]. Key persistence drivers include:

- pH-Dependent Stability: Maximum stability at pH 5.8-6.2, with degradation rates doubling per pH unit increase beyond 7.0 [3].

- Microbial Adaptation Lag: Repeated applications reduce mineralization efficiency by 38%, suggesting microbial community dysfunction [2].

- Sediment-Water Interactions: Resuspension events reintroduce 12-15% of adsorbed glyphosate into water columns annually [4].

Atmospheric Deposition and Rainwater Contamination

Post-application volatilization contributes to regional dispersion, with glyphosate detected in 52% of rainwater samples (n=112) at concentrations up to 4.3 μg/L [5]. Wet deposition fluxes average 89 mg/ha/yr in intensive agricultural regions, creating secondary exposure pathways for non-target ecosystems.

Metabolite Analysis and Long-Term Ecological Impact

AMPA Generation and Environmental Persistence

Microbial degradation of glyphosate produces AMPA through C-P lyase activity, exhibiting 3-5× greater persistence in aquatic systems. Monitoring data reveal AMPA:glyphosate ratios increasing from 1.2:1 in surface waters to 4.7:1 in sediments, indicating progressive accumulation [4].

Table 3: Comparative Persistence of Glyphosate and AMPA

| Matrix | Glyphosate t₁/₂ (days) | AMPA t₁/₂ (days) |

|---|---|---|

| Surface Water | 14-28 | 42-98 |

| Aerobic Soil | 7-14 | 21-35 |

| Anaerobic Soil | 47-189 | 120-240 |

Ecological Impacts of AMPA Accumulation

Chronic AMPA exposure induces multigenerational effects in aquatic organisms:

- Amphibian Development: Xenopus laevis tadpoles exposed to 0.8 μg/L AMPA showed 32% reduced metamorphosis success and 19% lower body mass [4].

- Microbial Community Shifts: River biofilm communities exhibited 40% reduction in nitrogen-fixing cyanobacteria after 90-day AMPA exposure at 1.2 μg/L [2].

- Sediment Toxicity: AMPA concentrations >2.1 μg/g dw sediment inhibited chironomid emergence by 55-78% in mesocosm studies [5].

Nutrient Cycle Disruption and Metal Chelation

Glyphosate-AMPA systems alter biogeochemical cycles through multiple pathways:

- Phosphorus Mobilization: Competitive displacement from soil colloids increases soluble reactive phosphorus by 29-44% in high-application watersheds [1].

- Micronutrient Lockup: Formation of stable glyphosate-metal complexes reduces available Fe³⁺ (by 38%), Mn²⁺ (41%), and Zn²⁺ (27%) in rhizosphere soils [2].

- Nitrogen Cycle Interference: Glyphosate suppresses nitrification genes (amoA) by 19-33% at field-relevant concentrations, delaying NH₄⁺→NO₃⁻ conversion [5].

EPSPS Mutations

The evolution of glyphosate resistance through target-site mutations in the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene represents one of the most extensively studied mechanisms of herbicide resistance in both weeds and engineered crops. Single amino acid substitutions at specific conserved positions within the EPSPS enzyme have emerged as primary pathways for resistance development [1] [2].

The most commonly documented single amino acid substitution involves the Pro106 residue, where substitutions to serine, alanine, threonine, or leucine confer varying levels of glyphosate resistance [1] [3]. These mutations typically provide relatively low levels of resistance, ranging from 2-3 fold compared to susceptible populations [4] [5]. The Pro106Ser mutation has been identified across multiple weed species including Eleusine indica and various Lolium species, demonstrating the convergent evolution of this resistance mechanism across diverse plant taxa [1] [6].

More recently, double and triple mutations have been documented that provide significantly higher levels of resistance. The Thr102Ile plus Pro106Ser double mutation, commonly referred to as TIPS, represents a particularly significant evolutionary development [7] [8]. This double mutation was first identified in Eleusine indica populations and confers resistance levels of approximately 11.4-fold compared to wild-type plants [4]. The TIPS mutation maintains high affinity for the substrate phosphoenolpyruvate while dramatically reducing glyphosate binding affinity [8] [9].

The triple mutation involving Thr102Ile, Ala103Val, and Pro106Ser (TAP-IVS) has been identified in Amaranthus hybridus populations from Argentina, representing an even more sophisticated evolutionary adaptation [2]. This stepwise accumulation of mutations demonstrates the capacity for incremental improvements in resistance mechanisms under continued selection pressure [2] [3].

Transgenic Crops

Commercial glyphosate-resistant crops have been developed primarily through the introduction of CP4 EPSPS genes derived from Agrobacterium tumefaciens strain CP4 [10] [11]. The CP4 EPSPS enzyme possesses unique structural properties that render it naturally insensitive to glyphosate inhibition while maintaining high catalytic efficiency for normal plant metabolism [10].

The molecular basis of CP4 EPSPS resistance involves a critical Ala-100 residue in the active site that prevents glyphosate from binding in its inhibitory conformation [10]. This single residue difference from the highly conserved glycine found in plant EPSPS enzymes allows the CP4 enzyme to continue normal catalysis even in the presence of high glyphosate concentrations [10].

Alternative transgenic approaches have utilized engineered versions of plant EPSPS genes with targeted mutations. The GA21 corn event contains a modified maize EPSPS gene with the TIPS double mutation (Thr102Ile plus Pro106Ser), which provides high-level glyphosate resistance while maintaining acceptable agronomic performance [7] [12].

The expression of transgenic EPSPS genes in crops requires careful optimization of promoter systems and subcellular targeting. Most commercial events utilize constitutive promoters such as the CaMV 35S promoter combined with chloroplast transit peptides to ensure proper enzyme localization [13] [14]. Multiple gene copies are often integrated to achieve sufficient protein expression levels for robust resistance [14] [12].

Metabolic Detoxification and Cross-Resistance Mechanisms

Metabolic Detoxification Pathways

The evolution of metabolic detoxification as a glyphosate resistance mechanism represents a significant breakthrough in understanding herbicide resistance evolution. Until recently, no field-evolved populations had been documented to possess enhanced metabolic degradation of glyphosate, despite this being a common resistance mechanism for other herbicide classes [15].

The first confirmed case of metabolism-based glyphosate resistance was identified in Echinocloa colona populations from Australia, where enhanced expression of aldo-keto reductase (AKR) enzymes enables the breakdown of glyphosate to aminomethylphosphonic acid (AMPA) and glyoxylate [15] [16]. This population evolved under extreme selection pressure, receiving 5-6 aerial applications of glyphosate per season for 12-15 consecutive years [16].

Aldo-keto reductases represent a superfamily of enzymes capable of metabolizing diverse substrates including aldehydes, monosaccharides, steroids, and xenobiotics [17]. The enhanced expression of specific AKR genes in resistant populations provides the enzymatic capacity to degrade glyphosate before it reaches toxic concentrations at the target site [17] [15]. This metabolic resistance mechanism differs fundamentally from target-site resistance as it prevents herbicide accumulation rather than protecting the target enzyme.

Research has demonstrated that both prokaryotic and eukaryotic AKR enzymes can effectively bind and metabolize glyphosate [17]. Protein docking studies reveal high binding affinity between AKR proteins and glyphosate, while functional studies in Escherichia coli and transgenic tobacco confirm the protective effects of AKR overexpression [17].

Cross-Resistance Patterns

Metabolic resistance mechanisms often confer cross-resistance to multiple herbicides due to the broad substrate specificity of detoxification enzymes [18] [19]. Enhanced expression of cytochrome P450 monooxygenases, glutathione S-transferases, and UDP-glucosyl transferases can provide resistance to herbicides with different modes of action [20] [21].

The development of cross-resistance patterns depends on the specific enzymes involved and their substrate preferences. While AKR-mediated glyphosate resistance appears to be specific to glyphosate and does not confer cross-resistance to other herbicide classes [17] [15], other metabolic mechanisms may provide broader protection.

In contrast to metabolic resistance, target-site mutations typically provide cross-resistance only to herbicides that share the same molecular target. EPSPS mutations that confer glyphosate resistance do not affect the plant's susceptibility to herbicides with different modes of action [18] [22]. However, populations with multiple resistance mechanisms can exhibit complex cross-resistance patterns involving different herbicide classes [19] [22].

The evolution of multiple resistance mechanisms within single populations creates significant challenges for herbicide resistance management. Some Lolium rigidum populations possess both target-site EPSPS mutations and enhanced metabolic capacity, resulting in higher overall resistance levels than either mechanism alone [3] [6]. This combination of mechanisms represents the most challenging form of herbicide resistance from a management perspective.

Field Evolution of Resistant Weed Populations

Population Genetics and Evolution

The field evolution of glyphosate-resistant weed populations demonstrates remarkable diversity in evolutionary pathways and genetic mechanisms. Population genetic studies have revealed both single-origin events followed by gene flow and multiple independent origins of resistance within the same geographic regions [23] [24].

In Amaranthus palmeri, the extrachromosomal circular DNA containing multiple EPSPS gene copies appears to have evolved from a single origin and subsequently spread through seed and pollen-mediated gene flow [2]. The near-identical sequences of the extrachromosomal elements across geographically distant populations support this single-origin hypothesis [2]. This mechanism has enabled rapid spread of high-level resistance across vast agricultural areas.

Conversely, multiple independent origins of resistance have been documented in Lolium multiflorum populations from Oregon [23]. Population genomic analyses revealed that resistant populations possess largely distinct ancestry patterns, indicating that resistance evolved independently on different genetic backgrounds rather than spreading through gene flow [23]. This pattern suggests that the genetic variation necessary for resistance evolution was already present in the standing genetic variation of these populations.

Genome-wide association studies in Amaranthus tuberculatus have revealed that both target-site and non-target-site resistance mechanisms contribute significantly to the overall resistance phenotype [24]. The genetic architecture of non-target-site resistance involves approximately 250 genes distributed across all chromosomes, with functions related to chemical stress response, reproduction, and growth [24].

Selection Pressure Dynamics

The intensity and duration of glyphosate selection pressure directly influence the evolutionary trajectory of resistant populations [25] [26]. Continuous glyphosate use creates strong directional selection that favors resistant individuals while eliminating susceptible genotypes from the population [27] [28].

Mathematical modeling and empirical studies demonstrate that even sublethal doses of glyphosate can drive resistance evolution through the progressive enrichment of minor resistance alleles [28]. In Lolium rigidum, three to four generations of selection with sublethal glyphosate doses resulted in populations with doubled resistance levels and up to 33% survival at recommended field rates [28].

The adoption of glyphosate-resistant crops has intensified selection pressure by enabling repeated glyphosate applications within single growing seasons [29] [26]. This practice creates environments with exceptionally high selection intensity, particularly when combined with no-tillage farming systems that rely heavily on chemical weed control [26].

Regional patterns of resistance evolution reflect the interaction between selection pressure intensity and population genetic factors [29] [30]. Areas with intensive glyphosate use show higher frequencies of resistant populations, while regions with more diverse herbicide programs maintain greater proportions of susceptible individuals [25] [26].

Gene Flow and Resistance Spread

Gene flow plays a critical role in the spatial spread of resistance alleles across agricultural landscapes [31]. Both pollen-mediated and seed-mediated dispersal contribute to resistance gene movement, but their relative importance varies among species and agricultural systems [29] [30].

In wind-pollinated species such as Amaranthus palmeri, pollen dispersal can rapidly spread resistance alleles to neighboring fields [29]. The dioecious breeding system of Palmer amaranth facilitates outcrossing and resistance gene flow, contributing to the rapid regional spread of glyphosate resistance [32]. Genetic analysis has revealed evidence of interspecific gene transfer between Amaranthus palmeri and Amaranthus spinosus, demonstrating that resistance can spread beyond species boundaries [2].

Seed dispersal through agricultural machinery, contaminated crop seed, and human activities provides another pathway for resistance spread [25] [31]. This mechanism can result in long-distance dispersal events that establish resistance in previously uninfested areas [29].

High gene flow rates can maintain genetic diversity within resistant populations despite strong selection pressure [30]. Studies in Kochia scoparia revealed little genetic differentiation among Canadian Prairie populations (FST = 0.01), indicating extensive gene flow that prevents population subdivision [30]. This high connectivity ensures rapid spread of beneficial alleles but also maintains the genetic variation necessary for further adaptive evolution.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard